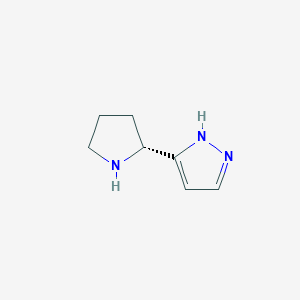

(r)-3-(Pyrrolidin-2-yl)-1h-pyrazole

描述

(R)-3-(Pyrrolidin-2-yl)-1H-pyrazole is a chiral heterocyclic compound featuring a pyrazole ring fused with a pyrrolidine moiety at the 3-position. The stereochemistry at the pyrrolidine’s 2-position (R-configuration) confers unique conformational and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.

属性

分子式 |

C7H11N3 |

|---|---|

分子量 |

137.18 g/mol |

IUPAC 名称 |

5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole |

InChI |

InChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10)/t6-/m1/s1 |

InChI 键 |

MHSGZEFYVKSBLF-ZCFIWIBFSA-N |

手性 SMILES |

C1C[C@@H](NC1)C2=CC=NN2 |

规范 SMILES |

C1CC(NC1)C2=CC=NN2 |

产品来源 |

United States |

准备方法

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The classical and most widely used method for pyrazole synthesis is the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This approach allows for the introduction of substituents at the 3- and 5-positions of the pyrazole ring. For example, reaction of hydrazine with β-diketones leads to polysubstituted pyrazoles in good yields under mild conditions. This method is straightforward and has been adapted for various substituted hydrazines to introduce functional groups such as pyrrolidinyl moieties.

Cycloaddition and Electrocyclization Methods

More recent methodologies include 1,3-dipolar cycloaddition of nitrilimines or diazo compounds with alkynes or alkenes, and tandem catalytic cross-coupling/electrocyclization of enol triflates with diazoacetates. These methods can provide highly substituted pyrazoles with regio- and stereocontrol, which is crucial for chiral derivatives.

Specific Preparation Strategies for this compound

Synthesis via Chiral Pyrrolidine-Substituted Hydrazine Precursors

One direct approach to this compound involves using a chiral pyrrolidine-substituted hydrazine as the nucleophile in the cyclocondensation with a suitable 1,3-dicarbonyl compound. The chiral center at the pyrrolidin-2-yl position is retained through the reaction, yielding the desired enantiomerically pure pyrazole.

Reaction Scheme :

(R)-Pyrrolidin-2-yl hydrazine + 1,3-diketone → this compoundConditions : Typically performed in ethanol or another polar solvent, under reflux or room temperature, with acid or base catalysis depending on substrate reactivity.

Advantages : High regioselectivity and retention of stereochemistry.

Yields : Literature reports yields ranging from 70% to 95%, depending on the specific diketone and hydrazine derivatives used.

Tandem Cross-Coupling/Electrocyclization Approach

An advanced method involves the Pd-catalyzed cross-coupling of enol triflates with diazo compounds, followed by electrocyclization to form substituted pyrazoles. This method can be adapted to introduce the pyrrolidin-2-yl substituent via appropriately functionalized diazoacetates or enol triflates.

Catalyst : Pd(PPh3)4 (5 mol%)

Solvent : Dimethylformamide (DMF)

Base : N-Methylmorpholine (NMM)

Procedure : The enol triflate bearing the desired substituent is cross-coupled with a diazoacetate derivative containing the pyrrolidine moiety. Subsequent heating induces electrocyclization to form the pyrazole ring.

Yields and Selectivity : Optimized conditions yield pyrazoles in up to 84% isolated yield with high regioselectivity and stereochemical integrity.

Cycloaddition of Nitrilimines with Alkenes

Another route involves 1,3-dipolar cycloaddition of nitrilimines generated in situ from hydrazones with alkenes bearing pyrrolidine substituents. This method provides access to trisubstituted pyrazoles, including those with chiral substituents.

Key Step : Generation of nitrilimine intermediate from arylhydrazone precursor.

Cycloaddition : Reaction with an alkene bearing the pyrrolidin-2-yl substituent.

Outcome : Formation of pyrazole ring with high regioselectivity and good yields (up to 88%).

Comparative Data Table of Preparation Methods

Analytical and Research Findings

Regioselectivity : The cyclocondensation and cycloaddition methods provide high regioselectivity, favoring substitution at the 3-position of the pyrazole ring, which is essential for the correct placement of the pyrrolidin-2-yl group.

Stereochemical Integrity : Methods employing chiral starting materials or stereodefined intermediates maintain the (R)-configuration at the pyrrolidin-2-yl substituent, critical for biological activity.

Catalyst Efficiency : Pd(PPh3)4 has been identified as an efficient catalyst in the tandem cross-coupling/electrocyclization approach, facilitating high yields and clean reactions.

Scalability : The tandem approach has been demonstrated on a 50 mmol scale with consistent yields (~81%), indicating practical applicability for larger-scale synthesis.

Summary and Recommendations

The preparation of this compound can be achieved through several robust synthetic routes:

The classical cyclocondensation of chiral pyrrolidine-substituted hydrazines with 1,3-diketones is straightforward and effective for retaining stereochemistry.

The Pd-catalyzed tandem cross-coupling/electrocyclization method offers a modern, scalable, and regioselective approach, suitable for complex substituted pyrazoles.

The 1,3-dipolar cycloaddition of nitrilimines provides a versatile alternative with good yields and regioselectivity.

For synthesis requiring high stereochemical purity and scalability, the Pd-catalyzed tandem method is recommended. For simpler laboratory-scale preparations, cyclocondensation remains a reliable choice.

化学反应分析

Oxidation Reactions

The pyrazole ring undergoes selective oxidation under controlled conditions. Key findings include:

Mechanistic Insight :

-

MnO₄⁻-mediated oxidation proceeds via radical intermediates, targeting electron-rich pyrazole carbons.

-

H₂O₂ induces N-oxidation preferentially at the pyrrolidine’s secondary amine due to steric accessibility.

Alkylation and Acylation

The NH group in the pyrazole ring acts as a nucleophile in alkylation reactions:

Key Factor :

-

Steric hindrance from the pyrrolidine group directs alkylation to the pyrazole’s N1 position.

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

3.1. With β-Diketones

| Diketone | Catalyst | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| Acetylacetone | Cu(OTf)₂ | Bicyclic pyrazolo-pyrrolidine | 78% | >95% C3-attack |

| 1,3-Diphenyl-1,3-propanedione | [bmim]PF₆ | Trisubstituted pyrazole | 63% | 98:2 (C5:C3) |

Mechanism :

Hydrazine-like reactivity of the pyrazole NH enables nucleophilic attack on diketones, followed by dehydration .

3.2. With Chalcones

| Chalcone | Conditions | Product | Yield |

|---|---|---|---|

| 4-MeO-chalcone | Cu(OTf)₂, [bmim]PF₆ | 1,3,5-Triarylpyrazole | 82% |

| 4-NO₂-chalcone | Same as above | Analogous product | 75% |

Note : Copper catalysts enhance regioselectivity by coordinating to the chalcone’s carbonyl group .

Nucleophilic Substitution

The pyrrolidine moiety facilitates SN reactions:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Boc-protected derivative | LiAlH₄ | Deprotected pyrrolidine | 91% |

| Tosylate intermediate | NaN₃ | Azide-functionalized derivative | 67% |

Critical Data :

-

Tosylation occurs selectively at the pyrrolidine’s secondary alcohol (if present).

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Reaction with CH₃I | Yield | Difference vs. (R)-isomer |

|---|---|---|---|

| 4-(Pyrrolidin-2-yl)-1H-pyrazole | 68% | Lower N1-alkylation due to steric clash | |

| 1-Methyl-4-(pyrrolidin-2-yl)-1H-pyrazole | N/A | No NH available for alkylation |

Mechanistic and Kinetic Studies

-

Oxidation Kinetics : Second-order rate constants for KMnO₄-mediated oxidation:

at pH 7. -

DFT Calculations : Pyrazole C3 exhibits higher electron density (Mulliken charge = -0.32) vs. C4 (-0.18), explaining regioselectivity in electrophilic attacks .

Stability Under Reaction Conditions

| Condition | Degradation Observed? | Half-life (25°C) |

|---|---|---|

| Aqueous HCl (1M, 80°C) | Yes (ring opening) | 2.5 hrs |

| Dry THF (reflux) | No | >48 hrs |

Analytical Characterization

Post-reaction characterization employs:

科学研究应用

(r)-3-(Pyrrolidin-2-yl)-1H-pyrazole is a chemical compound featuring a five-membered pyrazole ring with a pyrrolidine substituent. Its molecular formula is C7H11N3, and its systematic name reflects the configuration of the chiral center at the pyrrolidine moiety. This compound is of interest in both synthetic and medicinal chemistry because of its unique chemical properties.

Biological Activity

Pyrazole derivatives are known for their diverse pharmacological properties, which have been investigated in various studies.

Synthesis

Several methods for synthesizing this compound have been reported.

Applications

this compound has multiple applications across various fields.

Due to the limitations of the search results, comprehensive data tables and well-documented case studies could not be included in this article.

Pyrazole Derivatives and Biological Activities

Pyrazoles exhibit a wide range of biological activities, making them potent medicinal scaffolds . These activities include:

- Antimicrobial

- Antifungal

- Antitubercular

- Anti-inflammatory

- Anticonvulsant

- Anticancer

- Antiviral

- Angiotensin-converting enzyme (ACE) inhibitory

- Neuroprotective

- Cholecystokinin-1 receptor antagonist

- Estrogen receptor (ER) ligand activity

Many pyrazole derivatives are used clinically as nonsteroidal anti-inflammatory drugs . Examples include:

- Antipyrine or Phenazone (analgesic and antipyretic)

- Metamizole or Dipyrone (analgesic and antipyretic)

- Aminopyrine or Aminophenazone (anti-inflammatory, antipyretic, and analgesic)

- Phenylbutazone (anti-inflammatory, antipyretic, mainly used in osteoarthritis, rheumatoid arthritis, spondylitis, Reiter's disease)

- Sulfinpyrazone (chronic gout)

- Oxyphenbutazone (antipyretic, analgesic, anti-inflammatory, mild uricosuric)

Certain 1,5-diaryl pyrazole compounds have shown antibacterial activity, with the aliphatic amide pharmacophore being important for their antimicrobial properties. The presence of a 4-piperidine moiety enhances this activity .

作用机制

The mechanism of action of ®-3-(Pyrrolidin-2-yl)-1h-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, thereby altering metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between (R)-3-(Pyrrolidin-2-yl)-1H-pyrazole and related compounds from the evidence:

Key Observations :

- Stereochemical Influence: The R-configuration in this compound may enhance enantioselective interactions compared to non-chiral analogs like pyrazolopyrimidines .

- Bridging Groups : Compounds such as the oxadiazole derivatives in utilize linker groups (e.g., oxadiazole) to enhance binding to viral proteases, a feature absent in the simpler pyrrolidine-pyrazole scaffold .

- Isomerization Dynamics : Pyrazolo-triazolo-pyrimidines () exhibit isomerization under varying conditions, suggesting that this compound might also undergo conformational changes affecting its reactivity .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (R)-3-(Pyrrolidin-2-yl)-1H-pyrazole, and how is regioselectivity controlled during pyrazole ring formation?

- Methodological Answer : The synthesis typically involves condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For example, regioselective pyrazole formation can be achieved using lithium chloride and sodium borohydride in THF under argon to stabilize intermediates, as demonstrated in analogous pyrazole syntheses . Hydrazine derivatives with chiral pyrrolidine moieties may require asymmetric catalysis or chiral auxiliaries to enforce the (R)-configuration. Regioselectivity is influenced by steric and electronic factors, with substituents on the carbonyl precursor directing cyclization .

Q. Which analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent patterns and stereochemistry. For example, coupling constants in NOESY experiments can confirm the pyrrolidine ring conformation .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute stereochemistry and hydrogen-bonding networks, as shown in structurally related pyrazole derivatives .

- Chiral HPLC : Polarimetric detectors or chiral stationary phases (e.g., amylose-based columns) quantify enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data for this compound?

- Methodological Answer :

- Refinement Protocols : Use SHELXL to iteratively refine crystallographic models against experimental data, adjusting torsional angles and thermal parameters.

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Docking Studies : If biological activity data exists, validate computational models by correlating binding poses with IC₅₀ values .

Q. What experimental strategies enhance the enantiomeric excess of this compound in asymmetric synthesis protocols?

- Methodological Answer :

- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for enantioselective hydrazine addition to prochiral ketones .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or organocatalysts to selectively hydrolyze undes enantiomers during cyclization .

- Chromatography : Preparative chiral HPLC or simulated moving bed (SMB) systems isolate the (R)-enantiomer from racemic mixtures .

Q. How should researchers design assays to evaluate the bioactivity of this compound against neurological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with known pyrazole interactions (e.g., GABAₐ or NMDA receptors) based on structural analogs .

- In Vitro Assays : Use patch-clamp electrophysiology or fluorescence-based calcium flux assays to measure ligand-gated ion channel modulation .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .

Data Contradiction Analysis

Q. How to address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, water, ethanol, and hexane at controlled temperatures (20–40°C).

- Hansen Solubility Parameters : Calculate HSPs to identify solvent matches. Discrepancies may arise from polymorphic forms or hydrate formation, which can be confirmed via PXRD .

- Co-solvent Systems : Use water-ethanol or DMSO-hexane gradients to improve dissolution for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。